molecular formula C17H18N2O4 B554262 Z-Tyr-NH2 CAS No. 19898-39-6

Z-Tyr-NH2

Cat. No. B554262
CAS RN: 19898-39-6
M. Wt: 314.34 g/mol
InChI Key: DJPCVJYIWLEUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Tyr-NH2, also known as Z-Gly-Tyr-NH2, is a compound with the molecular formula C19H21N3O5 . It has an average mass of 371.387 Da and a monoisotopic mass of 371.148132 Da . It is used for research and development purposes .


Synthesis Analysis

The synthesis of peptides like this compound can be achieved through Solid-Phase Peptide Synthesis (SPPS) at 60°C in 25%DMSO/toluene . This method has been found to be favorable and does not significantly enhance enantiomerization . Another method involves the use of metal-organic frameworks/silver nanoparticles for the modification of the glassy carbon electrode .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group . The carbamate group is further attached to a carbamoyl group, which is linked to a 1-carbamoyl-2-(4-hydroxyphenyl)ethyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be involved in the selective hydrolysis of peptides and proteins at Tyr sites via electrochemical methods . Electrochemical oxidation of the phenol group of Tyr leads to specific cleavage of the amide bond at its C-terminal side .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H18N2O4 and a molecular weight of 314.34 . The compound Z-Gly-Tyr-NH2, which is closely related to this compound, has a molecular formula of C19H21N3O5, an average mass of 371.387 Da, and a monoisotopic mass of 371.148132 Da .

Scientific Research Applications

Synthesis and Biological Activity

  • Gastrin Antagonist Activity : Z-Tyr-NH2 derivatives have been synthesized for potential use as gastrin antagonists. These compounds show promising biological activity in inhibiting gastrin-induced acid secretion in rats, indicating potential for gastrointestinal treatments (Laur et al., 2009).

  • Peptide Synthesis : this compound is involved in the synthesis of phosphotyrosine-containing peptides, which are crucial in various biochemical processes. Its stability and reactivity in specific conditions make it valuable in the field of peptide chemistry (Ueki et al., 1996).

Material Science and Photocatalysis

  • Nanocomposite Preparation : this compound has been used in the preparation of Ag/ZnO nanocomposites. These composites exhibit enhanced photocatalytic performance and antibacterial activities, indicating their potential in environmental and health applications (Lu et al., 2008).

  • Photocatalytic Hydrogen Production : this compound based materials, like NH2-UiO-66(Zr), show potential in photocatalytic hydrogen production from sustainable resources. Their photocatalytic activity can be further enhanced by adding specific co-catalysts, demonstrating their utility in energy conversion technologies (Rueda-Navarro et al., 2022).

Safety and Hazards

When handling Z-Tyr-NH2, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

While specific future directions for Z-Tyr-NH2 were not found in the search results, the field of peptide and protein selective modification at tyrosine residues is rapidly growing . This includes the development of new methods for the sensitive and selective evaluation of compounds like this compound . These developments hold significant potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Mechanism of Action

Biochemical Analysis

properties

IUPAC Name

benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPCVJYIWLEUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318666
Record name benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19898-39-6
Record name NSC333738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr-NH2
Reactant of Route 2
Reactant of Route 2
Z-Tyr-NH2
Reactant of Route 3
Z-Tyr-NH2
Reactant of Route 4
Reactant of Route 4
Z-Tyr-NH2
Reactant of Route 5
Reactant of Route 5
Z-Tyr-NH2
Reactant of Route 6
Reactant of Route 6
Z-Tyr-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.